(S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate
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Overview
Description
(S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate is a chemical compound with a unique structure that includes a thiazolidine ring, a cyanide group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of solvents like acetonitrile and catalysts such as potassium carbonate to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the cyanide group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the cyanide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in organic synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
(S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or pathways.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the cyanide group, which can form strong bonds with metal ions or other active sites within the target molecules . The pathways involved may include inhibition of metabolic enzymes or disruption of cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with different functional groups.
4-Cyanothiazole: A simpler compound with a similar cyanide group but lacking the ester functionality.
Tert-butyl 2-bromoacetate: A precursor in the synthesis of (S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate.
Uniqueness
This compound is unique due to its combination of a thiazolidine ring, a cyanide group, and a tert-butyl ester. This structure provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its specific functional groups allow for targeted modifications and applications in various fields of research and industry .
Properties
Molecular Formula |
C9H14N2O2S |
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Molecular Weight |
214.29 g/mol |
IUPAC Name |
tert-butyl 4-cyano-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-6-14-5-7(11)4-10/h7H,5-6H2,1-3H3 |
InChI Key |
HTZOKOCBWIYDLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCC1C#N |
Origin of Product |
United States |
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